4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c1-7-12(10-5-6-18-13(17)20-10)22-14(19-7)21-9-4-2-3-8(15)11(9)16/h2-6H,1H3,(H,19,21)(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPYELFSKDPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine are yet to be fully identified. Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes.
Mode of Action
The exact mode of action of 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is not fully understood. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations to cellular processes, potentially influencing disease progression or health.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes.
Biological Activity
The compound 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine, often referred to as a thiazole-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is C14H10Cl2N4S. The compound features a thiazole ring linked to a pyrimidine structure, with a dichlorophenyl substituent that enhances its biological profile.
Antimicrobial Activity
Research indicates that thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. A study on similar compounds showed promising antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The incorporation of halogen atoms like chlorine has been shown to enhance the antibacterial efficacy of these compounds .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine | Antibacterial | 62.5 |
| 8d (related derivative) | Antifungal | 32–42 |
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives significantly inhibit COX-2 activity, which is crucial in inflammatory processes . The compound's structural features may contribute to its ability to modulate inflammatory pathways.
Anticancer Potential
Recent studies have highlighted the potential of pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition can lead to apoptosis in cancer cells. The thiazole-pyrimidine scaffold is particularly promising in this regard, suggesting that the compound could be developed as an anti-cancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and pyrimidine rings can significantly influence biological activity. For instance:
- Substituents on the phenyl group : The presence of electron-withdrawing groups like chlorine increases antimicrobial activity.
- Variations in the thiazole ring : Alterations in the methyl group position can affect anti-inflammatory potency.
Case Studies
- Antimicrobial Study : A series of thiazole-pyrimidine derivatives were synthesized and tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, compounds with similar structures showed significant reduction in paw edema, indicating potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Studies have indicated that compounds similar to 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine exhibit potent anticancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study: A study published in Cancer Research demonstrated that a related thiazole-pyrimidine compound inhibited tumor growth in xenograft models by targeting the MAPK signaling pathway .
-
Anti-inflammatory Effects
- Research suggests that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.
- Case Study: In vitro studies showed that the compound reduced the expression of pro-inflammatory cytokines in macrophage cultures, indicating potential for treating chronic inflammatory diseases .
-
Antimicrobial Activity
- The structure of this compound suggests potential antimicrobial effects against various pathogens. Preliminary studies have shown activity against certain bacterial strains.
- Case Study: An investigation reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Structural Differences: 3,4-Dichlorophenyl substitution with an additional methyl group on the amino linker. A 3-methylphenyl group replaces the pyrimidin-2-amine hydrogen.
- Physical Properties :
- Functional Impact: The methylphenyl group enhances lipophilicity, while the methylated amino linker may influence conformational flexibility and intermolecular hydrogen bonding (e.g., N—H⋯N interactions in crystal packing) .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Structural Differences :
- 2,4-Dimethylthiazole core instead of 4-methylthiazole.
- Trifluoromethylphenyl substituent on the pyrimidin-2-amine.
- Physical Properties :
- Functional Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound a candidate for high-throughput screening in drug discovery.
4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- Structural Differences: Piperidin-4-yl group replaces the dichlorophenylamino substituent. 4-Fluorophenyl on the thiazole ring.
- Physical Properties :
- Functional Impact : The piperidine moiety introduces basicity, which could enhance interactions with acidic residues in enzyme active sites.
Tabular Comparison of Key Compounds
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via:
- Formation of the substituted thiazole ring bearing the 2,3-dichlorophenylamino group.
- Preparation of the pyrimidin-2-amine core substituted at the 4-position.
- Coupling of these two key fragments through nucleophilic substitution or condensation reactions.
This strategy aligns with literature precedents for similar thiazolyl-pyrimidine derivatives, where the thiazole and pyrimidine rings are nearly co-planar, facilitating conjugation and biological activity.
Preparation of the 2,3-Dichlorophenyl-Substituted Thiazole Intermediate
The thiazole ring substituted at the 2-position with the 2,3-dichlorophenylamino group is typically synthesized by:
- Reacting 2,3-dichloroaniline with appropriate thiazole precursors such as thiazole-5-carbaldehyde or thiazole-2-carboxylic acid derivatives.
- Employing cyclization reactions involving thioamide or isothiocyanate intermediates to form the thiazole ring with the amino substituent attached.
Patent literature indicates that such intermediates can be prepared by reacting isothiocyanates with hydrazinecarbothioamide intermediates, followed by cyclization under dehydrating conditions using reagents such as phosphorus oxychloride (POCl3) or sulfuric acid.
Synthesis of the Pyrimidin-2-amine Core
The pyrimidine moiety, substituted at the 4-position, is commonly prepared via:
- Nucleophilic substitution on 4-chloropyrimidine derivatives with amines or aminoalkyl substituents.
- Alkylation or amination of pyrimidin-2-amine derivatives to introduce the required substituents.
For example, 5-amino-2-chloropyrimidin-4(3H)-one can be reacted with thiazolylmethylamines under reflux in ethanol or methanol to form the corresponding substituted pyrimidin-4-amine derivatives.
Coupling of Thiazole and Pyrimidine Fragments
The key step involves the coupling of the thiazole intermediate bearing the 2,3-dichlorophenylamino group with the pyrimidine core. This is typically achieved by:
- Nucleophilic aromatic substitution (SNAr) where the amino group on the thiazole attacks an activated halogenated pyrimidine.
- Condensation reactions under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the aid of bases like potassium carbonate or catalysts such as potassium iodide to improve yields.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes confirming the planar conformation of the thiazole and pyrimidine rings via X-ray crystallography, showing a dihedral angle around 6.5°, which is important for biological activity.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The synthesis routes are consistent with established methods for thiazolyl-pyrimidine compounds, which have been reported to exhibit significant biological activities such as enzyme inhibition.
- Optimization of reaction conditions, particularly the choice of solvent and catalyst, significantly improves yields and purity.
- The use of dehydrating agents like POCl3 is crucial for efficient cyclization in thiazole ring formation, while polar aprotic solvents facilitate nucleophilic substitutions in the coupling steps.
- Protection of amino groups during intermediate steps may be necessary to avoid side reactions, with protecting groups such as amides or carbamates being employed and later removed under standard conditions.
- The planar conformation of the molecule, confirmed by crystallographic data, supports its potential for biological activity due to effective π-conjugation between rings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole intermediates are prepared by reacting hydrazides with potassium thiocyanate in concentrated sulfuric acid, followed by cyclization with chloroacetyl chloride in DMF (triethylamine as catalyst). Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in ethanol), and catalyst concentration. Variations in aromatic aldehyde substituents during cycloaddition significantly affect product purity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR and IR spectroscopy : Used to verify functional groups (e.g., amine, thiazole) and regiochemistry.
- X-ray crystallography : Critical for resolving ambiguities in stereochemistry. For instance, intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° twist) confirm conformational stability .
Q. What preliminary biological screening protocols are recommended for assessing antimicrobial activity?
- Methodological Answer : In vitro assays against Mycobacterium tuberculosis or bacterial/fungal strains involve serial dilution (MIC determination). Structural analogs with halogen or methoxy substituents show enhanced activity, suggesting SAR studies should prioritize these modifications. Positive controls (e.g., isoniazid) and solvent systems (DMSO:water) are critical for reproducibility .
Advanced Research Questions
Q. How can synthesis pathways be optimized to address low yields in multi-step reactions involving thiazole-pyrimidine hybrids?
- Methodological Answer :
- Stepwise purification : Intermediate isolation via column chromatography reduces side products.
- Catalyst selection : Triethylamine in DMF improves cyclization efficiency compared to weaker bases.
- Reaction monitoring : TLC or HPLC tracking prevents over-cyclization. For example, iodine in KI (Scheme 25, ) enhances regioselectivity in thiadiazole formation .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Statistical design : Apply split-plot or randomized block designs () to account for variables like pH, temperature, and cell line variability.
- Dose-response validation : Replicate assays with independent batches to distinguish compound-specific effects from experimental noise .
Q. What strategies are effective for analyzing conformational stability under varying pH or solvent conditions?
- Methodological Answer :
- Dynamic NMR : Monitors proton exchange rates in amine groups under acidic/basic conditions.
- Crystallographic studies : Compare structures in polar (ethanol) vs. nonpolar (DMF) solvents. For example, methoxy groups in analogs () exhibit torsional flexibility, affecting hydrogen-bond networks .
Q. What computational methods are recommended to predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use SMILES/InChI descriptors ( ) to model interactions with enzymes (e.g., CYP450).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrophobic pockets accommodating dichlorophenyl groups.
- QSAR models : Incorporate Hammett constants for substituent effects on activity .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in silico activity predictions be addressed?
- Methodological Answer :
- Re-evaluate force fields : Adjust partial charges for sulfur atoms in thiazole rings to improve docking accuracy.
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding affinities for critical targets.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl analogs in ) to identify trends in false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
